molecular formula C9H10ClNO4S B6258709 2-(4-chlorobenzenesulfonamido)propanoic acid CAS No. 90410-27-8

2-(4-chlorobenzenesulfonamido)propanoic acid

Cat. No.: B6258709
CAS No.: 90410-27-8
M. Wt: 263.7
InChI Key:
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Description

2-(4-chlorobenzenesulfonamido)propanoic acid: is an organic compound with the molecular formula C9H10ClNO4S It is a derivative of propanoic acid, featuring a sulfonamide group attached to a chlorobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorobenzenesulfonamido)propanoic acid typically involves the reaction of 4-chlorobenzenesulfonyl chloride with alanine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-chlorobenzenesulfonyl chloride+alanine2-(4-chlorobenzenesulfonamido)propanoic acid+HCl\text{4-chlorobenzenesulfonyl chloride} + \text{alanine} \rightarrow \text{this compound} + \text{HCl} 4-chlorobenzenesulfonyl chloride+alanine→2-(4-chlorobenzenesulfonamido)propanoic acid+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent extraction and recrystallization are commonly used to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The sulfonamide group in 2-(4-chlorobenzenesulfonamido)propanoic acid can undergo nucleophilic substitution reactions. For example, the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution: Derivatives with different substituents replacing the chlorine atom.

    Oxidation: Sulfonic acids or other oxidized products.

    Reduction: Amines or other reduced derivatives.

Scientific Research Applications

Chemistry: 2-(4-chlorobenzenesulfonamido)propanoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its sulfonamide group can mimic the structure of natural substrates, making it useful in the design of enzyme inhibitors.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its structural features allow it to interact with biological targets in a specific manner.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

    2-(4-methylbenzenesulfonamido)propanoic acid: Similar structure but with a methyl group instead of a chlorine atom.

    2-(4-bromobenzenesulfonamido)propanoic acid: Similar structure but with a bromine atom instead of chlorine.

    2-(4-nitrobenzenesulfonamido)propanoic acid: Similar structure but with a nitro group instead of chlorine.

Uniqueness: 2-(4-chlorobenzenesulfonamido)propanoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine atom can participate in various chemical reactions, making this compound versatile in synthetic and medicinal chemistry.

Properties

CAS No.

90410-27-8

Molecular Formula

C9H10ClNO4S

Molecular Weight

263.7

Purity

99

Origin of Product

United States

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